3,3-dimethyl-8-(morpholin-4-yl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the morpholine and nitrophenyl groups through nucleophilic substitution and coupling reactions. The final step involves the formation of the carbonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, the employment of catalysts to enhance reaction rates, and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted morpholine compounds.
Scientific Research Applications
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
- 2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS
- MORPHOLIN-4-YL-(1,2,2-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-CYCLOPENTYL)-METHANONE
Uniqueness
3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-6-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its combination of a pyrano[3,4-c]pyridine core with morpholine and nitrophenyl groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H24N4O5S/c1-23(2)11-17-18(12-24)22(25-21(19(17)13-32-23)26-7-9-31-10-8-26)33-14-20(28)15-3-5-16(6-4-15)27(29)30/h3-6H,7-11,13-14H2,1-2H3 |
InChI Key |
BPCPULMWDZDQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)C |
Origin of Product |
United States |
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